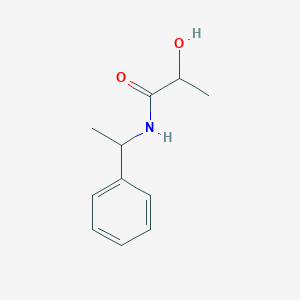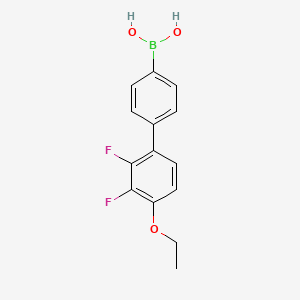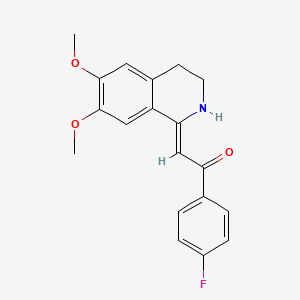
Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- is a complex organic compound belonging to the class of tropones Tropones are characterized by a cycloheptatrienone ring bearing a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This method yields a tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- involves its interaction with specific molecular targets and pathways. For example, it may interact with tubulin proteins, affecting cell division and growth . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tropones and related organic molecules, such as:
- 2-Mercapto-N-[1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydro-benzo[a]heptalen-7-yl]acetamide
- N-[(7S)-1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]benzamide
Uniqueness
What sets Benzo(a)heptalene-7-carbamic acid, 5,6,7,9-tetrahydro-9-oxo-1,2,3,10-tetramethoxy-, ethyl ester, (S)- apart is its unique combination of functional groups and its specific stereochemistry, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
86436-42-2 |
|---|---|
Fórmula molecular |
C23H27NO7 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
ethyl N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]carbamate |
InChI |
InChI=1S/C23H27NO7/c1-6-31-23(26)24-16-9-7-13-11-19(28-3)21(29-4)22(30-5)20(13)14-8-10-18(27-2)17(25)12-15(14)16/h8,10-12,16H,6-7,9H2,1-5H3,(H,24,26)/t16-/m0/s1 |
Clave InChI |
NLHICQCHEWUHCR-INIZCTEOSA-N |
SMILES isomérico |
CCOC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
SMILES canónico |
CCOC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14149888.png)

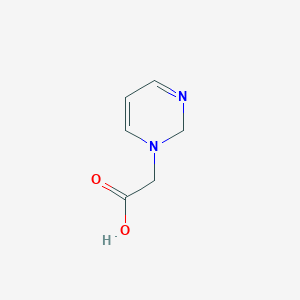

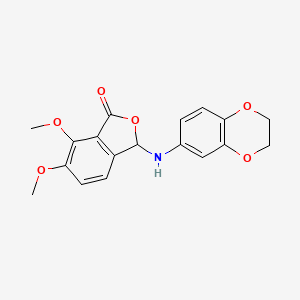
![3',6,6'-Tris(dimethylamino)spiro[2-benzofuran-3,9'-fluorene]-1-one](/img/structure/B14149913.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
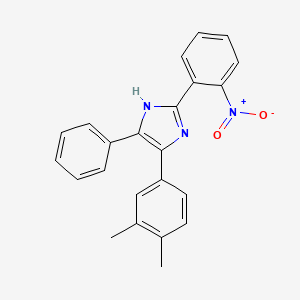
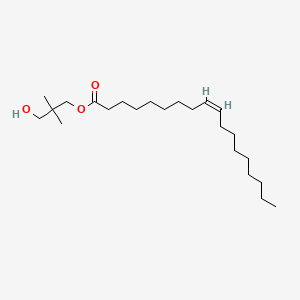
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)

